4-Bromo-2-chlorobenzaldehyde
Overview
Description
4-Bromo-2-chlorobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrClO and its molecular weight is 219.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Characterization and Solvent Interaction
4-Bromo-2-chlorobenzaldehyde has been a subject of interest in spectroscopic studies. A detailed investigation utilizing infrared (IR) spectroscopy and density functional theory (DFT) was conducted to understand the conformational behavior and solvent interactions of this compound. This study highlighted the compound's response to different solvents and provided a theoretical model to study these effects, contributing significantly to the understanding of carbonyl stretching vibrations and solvent effects in related compounds (Parlak & Ramasami, 2020).
Chemoselective Grignard Reaction
This compound has also been involved in educational research, specifically in a Grignard reaction-based experiment. This experiment was designed to emphasize the predictive aspects of halogen reactivity and the mechanism of the Grignard reaction with tertiary amides. It provided students with the opportunity to apply theoretical knowledge in a practical setting and to confirm the identity of the reaction products through various spectroscopic methods (Maher et al., 2016).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives of this compound have been the subject of several studies. For instance, the synthesis of novel compounds through the reaction of this compound with other reagents has been documented, showcasing the compound's versatility in synthetic organic chemistry. These studies have also involved detailed characterization of the products, enhancing the understanding of molecular structures and interactions (De-ju, 2015).
Photoreaction Mechanisms
Investigations into the photoreaction mechanisms of related bromophenols, including this compound, have been conducted to understand their behavior under light exposure. This research is crucial for applications in photochemistry and might have implications in fields like material sciences and environmental chemistry (Akai et al., 2002).
Bromination and Synthetic Applications
The bromination of derivatives and the subsequent synthesis of complex molecules starting from this compound have been explored. These studies demonstrate the compound's utility in synthesizing a range of products with potential applications in medicinal chemistry and drug discovery (Jasouri et al., 2010).
Safety and Hazards
Future Directions
The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4- ((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . This suggests potential future directions for the use of 4-Bromo-2-chlorobenzaldehyde in chemical synthesis.
Properties
IUPAC Name |
4-bromo-2-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPLNJITGVCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555969 | |
Record name | 4-Bromo-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158435-41-7 | |
Record name | 4-Bromo-2-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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